Comprehensive Technical Guide: Physical Properties and Characterization of 2-Butyne-1,4-diol-13C4
Comprehensive Technical Guide: Physical Properties and Characterization of 2-Butyne-1,4-diol-13C4
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in isotopic labeling and structural elucidation, I approach the physical characterization of stable isotope-labeled compounds not merely as a collection of data points, but as a predictable system governed by quantum mechanics and thermodynamics. 2-Butyne-1,4-diol-13C4 (CAS: 861954-06-5)[1] is a critical building block in the synthesis of labeled active pharmaceutical ingredients (APIs) and metabolic tracers.
By substituting all four carbon atoms with the Carbon-13 isotope, we achieve a +4 Da mass shift. This shift is highly advantageous for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, allowing researchers to bypass natural isotopic background noise. This guide provides an authoritative breakdown of the physical properties of 2-Butyne-1,4-diol-13C4, detailing the causality behind isotope-induced physical shifts, and outlines self-validating protocols for its analytical verification.
Chemical Identity & Structural Grounding
Before analyzing the macroscopic properties, we must establish the molecular foundation of the compound. The uniform 13C labeling alters the mass-dependent properties of the molecule while leaving its electron cloud and intermolecular hydrogen-bonding capabilities virtually untouched.
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Chemical Name: 2-Butyne-1,4-diol-13C4
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Synonyms: 1,4-Dihydroxy-2-butyne-13C4, Bis(hydroxymethyl)acetylene-13C4
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CAS Registry Number (Unlabeled): 110-65-6[2]
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CAS Registry Number (13C4 Labeled): 861954-06-5[3]
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Molecular Formula: ¹³C₄H₆O₂[3]
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Molecular Weight (Unlabeled): 86.09 g/mol [2]
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Molecular Weight (13C4 Labeled): ~90.06 g/mol
Comparative Physical Properties & Isotope Effect Causality
When comparing the unlabeled diol to its 13C4 isotopologue, it is crucial to understand why certain properties change while others remain static. Thermodynamic phase transitions (melting and boiling points) are dictated by intermolecular forces—specifically, the strong hydrogen bonding between the terminal hydroxyl groups. Because the nuclear mass does not affect the electron distribution or dipole moment, the thermodynamic phase boundaries remain identical.
Conversely, properties dependent on mass or volume—such as density and vibrational frequencies—exhibit predictable shifts.
Table 1: Quantitative Comparison of Physical Properties
| Physical Property | 2-Butyne-1,4-diol (Unlabeled) | 2-Butyne-1,4-diol-13C4 | Causality of Shift / Constancy |
| Appearance | White to light-yellow solid[4] | White to light-yellow solid | Electronic bandgap unchanged by nuclear mass. |
| Melting Point | 53 °C – 58 °C[4] | 53 °C – 58 °C | Intermolecular H-bonding network is unaffected. |
| Boiling Point | 238 °C (Decomposes)[4][5] | 238 °C (Decomposes) | Vapor pressure curve identical; thermal lability remains. |
| Density (Relative) | ~1.11 g/cm³[4] | ~1.16 g/cm³ | Volume is constant, but mass increases by ~4.6%. |
| Flash Point | 152 °C[4] | 152 °C | Combustion thermodynamics remain unchanged. |
| Solubility | Very soluble in water, ethanol[4] | Very soluble in water, ethanol | Solvation enthalpy/entropy relies on identical dipoles. |
Spectroscopic Signatures: The Quantum Isotope Effect
The true differentiation of 2-Butyne-1,4-diol-13C4 lies in its spectroscopic behavior.
Vibrational Spectroscopy (IR/Raman)
According to Hooke's Law for a diatomic oscillator (
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Note: Because 2-butyne-1,4-diol is highly symmetric, the C≡C stretch is typically IR-inactive or very weak[6], but strongly Raman-active. The Raman C≡C stretch will shift from approximately ~2240 cm⁻¹ (unlabeled) down to ~2150 cm⁻¹ in the 13C4 variant.
Nuclear Magnetic Resonance (NMR)
In the unlabeled compound, the ¹H NMR spectrum shows a simple singlet for the methylene protons due to symmetry. In the 13C4 variant, the ¹H spectrum becomes a self-validating tool: the protons couple directly to the adjacent ¹³C nucleus (
Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, analytical workflows must be designed to self-correct and self-validate. Below are two protocols designed to verify the physical and isotopic integrity of 2-Butyne-1,4-diol-13C4.
Protocol 1: Isotopic Purity Verification via NMR
This protocol uses internal spectral contrast to validate isotopic enrichment without relying solely on an external standard.
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Sample Preparation: Dissolve 10 mg of 2-Butyne-1,4-diol-13C4 in 0.6 mL of anhydrous DMSO-d6. Crucial Step: The compound is highly hygroscopic[4]; use a glovebox to prevent water absorption, which broadens the hydroxyl signal and obscures coupling.
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Acquisition (¹H NMR): Acquire a standard 1D ¹H spectrum.
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Validation Logic: Observe the methylene protons (~4.1 ppm). If the sample is >99% enriched, the central singlet (characteristic of 12C-H) will be absent, entirely replaced by a wide doublet caused by
coupling. The ratio of the residual singlet integral to the doublet integral directly quantifies unlabeled impurities. -
Acquisition (¹³C NMR): Run an inverse-gated decoupled ¹³C experiment to prevent Nuclear Overhauser Effect (NOE) enhancement, allowing for quantitative integration of the alkyne and methylene carbons.
Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)
This protocol uses parallel thermal analysis to distinguish between chemical impurities and isotope effects.
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Instrument Calibration: Calibrate the DSC using an Indium standard to ensure temperature accuracy within ±0.1 °C.
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Parallel Preparation: Weigh exactly 5.0 mg of unlabeled 2-Butyne-1,4-diol[7] and 5.0 mg of 2-Butyne-1,4-diol-13C4 into separate aluminum hermetic pans. Seal immediately to prevent moisture uptake.
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Thermal Ramp: Equilibrate at 20 °C, then ramp at 10 °C/min to 100 °C under a dry nitrogen purge (50 mL/min).
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Validation Logic: Both samples must exhibit a sharp endothermic melting peak between 53 °C and 58 °C[4].
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Self-Correction: If the 13C4 sample melts at a lower temperature (e.g., 48 °C) while the unlabeled standard melts at 55 °C, the depression is not an isotope effect. It is a colligative property shift indicating the 13C4 sample has absorbed atmospheric moisture or contains synthetic impurities.
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Visualizations & Workflows
To map the logical relationships in the application and validation of this compound, the following Graphviz diagrams illustrate the workflows.
Diagram 1: Synthetic Application Workflow
This diagram maps how 2-Butyne-1,4-diol-13C4 is utilized as a precursor in drug development.
Caption: Workflow illustrating the synthetic utility of 2-Butyne-1,4-diol-13C4 in drug development.
Diagram 2: Self-Validating Analytical Workflow
This diagram outlines the parallel analytical techniques required to certify the physical properties and purity of the compound.
Caption: Self-validating analytical workflow for verifying the physical properties of 13C4-labeled diols.
References
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Mubychem. "2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS". Muby Chemicals. 4
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PubChem. "2-Butyne-1,4-diol | C4H6O2 | CID 8066". National Library of Medicine, National Institutes of Health. 2
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BASF. "2-Butyne-1,4-diol pure cryst. | CAS No.:110-65-6". BASF Intermediates. 5
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ClearSynth. "Product List Of Compounds Related To - CLEARSYNTH: 2-Butyne-1,4-diol-13C4". ClearSynth Catalog.3
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Chemsrc. "2-Butyne-1,4-diol-13C4 | CAS#:861954-06-5". Chemsrc Database. 1
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NIST. "2-Butyne-1,4-diol". NIST Chemistry WebBook, SRD 69. 6
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ResearchGate. "(a) Differential scanning calorimetry (DSC) curve of PBS synthesized...". Scientific Diagram Extract. 7
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